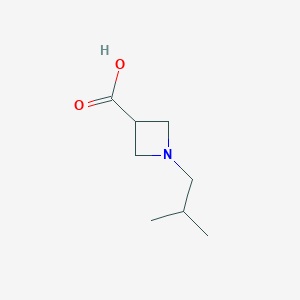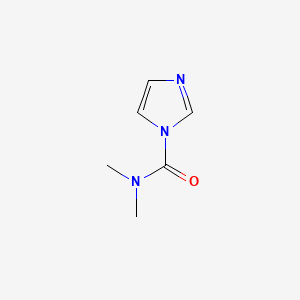
(4-ethyl-4H-1,2,4-triazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “(4-ethyl-4H-1,2,4-triazol-3-yl)methanol”, often involves reactions with various reagents under specific conditions . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the melting point (M.P.), yield, and IR spectrum can provide valuable information about the compound .Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4-ethyl-4H-1,2,4-triazol-3-yl)methanol involves the reaction of 4-ethyl-4H-1,2,4-triazole with formaldehyde in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "4-ethyl-4H-1,2,4-triazole", "Formaldehyde", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve 4-ethyl-4H-1,2,4-triazole in a suitable solvent (e.g. ethanol)", "Add formaldehyde to the solution and stir at room temperature for several hours", "Add a reducing agent (e.g. sodium borohydride) to the reaction mixture and stir for several more hours", "Quench the reaction with water and extract the product with a suitable organic solvent (e.g. dichloromethane)", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the desired product" ] } | |
CAS RN |
497854-98-5 |
Molecular Formula |
C5H9N3O |
Molecular Weight |
127.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B6147709.png)
